![molecular formula C22H21N5O4 B2991743 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-75-1](/img/structure/B2991743.png)
2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a nitrogenous compound . It has been studied for its potential as a carbonic anhydrase inhibitor .
Molecular Structure Analysis
The molecular formula of the compound is C27H22BrN3O5 . The exact mass is 547.07428 g/mol and the monoisotopic mass is also 547.07428 g/mol . The compound has a complexity of 804 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 548.4 g/mol . It has a topological polar surface area of 93 Ų . The compound has 6 hydrogen bond acceptors and no hydrogen bond donors . It has a rotatable bond count of 6 .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel compounds derived from similar structures, emphasizing their anti-inflammatory and analgesic potential. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines were synthesized from visnaginone and khellinone derivatives. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
The synthesis and reactivity of enaminones incorporating dibromobenzofuran moieties have been explored, leading to the creation of novel azines and azolotriazines. These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the versatility of similar structures in generating bioactive molecules with potential for treating infections (Sanad & Mekky, 2018).
Antiproliferative Effects
A series of new derivatives similar in structure were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Certain compounds showed promising activity, highlighting the potential of these structures in the development of anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives featuring piperazine and related structures has been conducted, demonstrating the broad utility of these compounds in creating pharmacologically active agents. These studies underscore the potential for designing new molecules with enhanced therapeutic profiles (Kumar, Chawla, Akhtar, Sahu, & Rathore, 2017).
Mechanism of Action
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-5-6-18-23-19-15(20(28)27(18)13-14)12-16(24(19)2)21(29)25-7-9-26(10-8-25)22(30)17-4-3-11-31-17/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWANDXMPNTWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.